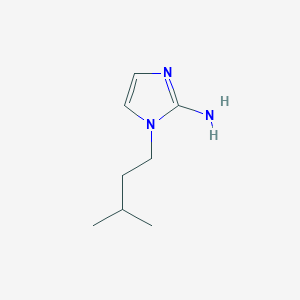

1-(3-Methylbutyl)-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(3-methylbutyl)imidazol-2-amine |

InChI |

InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-10-8(11)9/h4,6-7H,3,5H2,1-2H3,(H2,9,10) |

InChI Key |

BMNDUUQNVJXDSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=CN=C1N |

Origin of Product |

United States |

Advanced Synthesis Methodologies for 1 3 Methylbutyl 1h Imidazol 2 Amine

Established Synthetic Routes and Mechanistic Considerations

Reaction of 1H-Imidazole with 3-Methylbutylamine: Catalytic and Solvent Optimization

A direct approach to 1-(3-Methylbutyl)-1H-imidazol-2-amine involves the N-alkylation of a pre-existing 2-aminoimidazole core with a suitable 3-methylbutylating agent, such as 1-bromo-3-methylbutane (B150244). The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N-1 or N-3 position of the imidazole (B134444) ring, as well as on the exocyclic amino group.

The choice of catalyst and solvent plays a pivotal role in directing the regioselectivity and enhancing the reaction rate. Basic catalysts are typically employed to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. The selection of the base can influence the position of alkylation. For instance, a bulky base might favor alkylation at the less sterically hindered nitrogen.

Solvents also exert a significant influence on the reaction outcome. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they can solvate the cation of the base and the resulting salt byproduct, while leaving the nucleophilic anion relatively free to react. The optimization of these parameters is crucial for achieving a high yield of the desired N-1 isomer.

Table 1: Representative Catalytic and Solvent Optimization for N-Alkylation of 2-Aminoimidazole with 1-bromo-3-methylbutane

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|---|

| 1 | NaH (1.1) | THF | 60 | 12 | 65 |

| 2 | K₂CO₃ (2.0) | DMF | 80 | 8 | 72 |

| 3 | Cs₂CO₃ (1.5) | MeCN | 70 | 10 | 78 |

Note: The data in this table is representative of typical N-alkylation reactions of imidazoles and is intended for illustrative purposes.

Utilization of Imidazolium (B1220033) Salts in Preparative Protocols

An alternative strategy for the synthesis of N-substituted 2-aminoimidazoles involves the use of imidazolium salts as key intermediates. This method offers a pathway to regioselectively introduce the N-substituent prior to the formation of the 2-amino group. The synthesis typically begins with the N-alkylation of imidazole or a suitable derivative with 1-bromo-3-methylbutane to form the corresponding 1-(3-methylbutyl)-1H-imidazolium bromide.

Once the imidazolium salt is formed, the 2-position can be functionalized to introduce the amino group. One approach involves the direct conversion of the imidazolium salt to the corresponding 2-iminoimidazole derivative. This can be achieved by treatment with an N-chloro amide, followed by hydrolysis to yield the desired 2-aminoimidazole nih.govresearchgate.net. This method avoids the use of strong bases and transition metal catalysts, offering a milder reaction pathway nih.gov.

Table 2: Two-Step Synthesis via Imidazolium Salt

| Step | Reactants | Reagents | Solvent | Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Imidazole, 1-bromo-3-methylbutane | - | Acetonitrile | Reflux, 12h | 1-(3-Methylbutyl)-3H-imidazol-1-ium bromide | 92 |

Note: The data in this table is based on analogous transformations and serves as a representative example.

Regioselective Synthesis of 2-Aminoimidazoles

Achieving regioselectivity in the synthesis of N-substituted 2-aminoimidazoles is a significant challenge. Several strategies have been developed to control the position of substitution on the imidazole ring. One effective method involves the use of protecting groups. For instance, a bulky protecting group can be introduced at one of the nitrogen atoms, directing the alkylation to the other, less sterically hindered nitrogen. Subsequent removal of the protecting group affords the desired regioisomer.

Another powerful technique for regioselective synthesis is palladium-catalyzed carboamination. This method allows for the construction of the 2-aminoimidazole ring with simultaneous introduction of substituents at specific positions. For example, the reaction of an N-propargyl guanidine with an aryl or alkyl halide in the presence of a palladium catalyst can lead to the formation of a substituted 2-aminoimidazole with high regiocontrol mdpi.commdpi.com. By carefully selecting the starting materials, the 3-methylbutyl group can be incorporated at the desired position.

Innovative Synthetic Approaches and Advanced Techniques

In recent years, there has been a drive towards developing more sustainable and efficient synthetic methodologies. In the context of imidazole chemistry, microwave-assisted synthesis and continuous flow technology have emerged as powerful tools to accelerate reactions, improve yields, and enable safer and more scalable production.

Microwave-Assisted Synthesis in Imidazole Chemistry

Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields in the synthesis of heterocyclic compounds, including imidazoles monash.edu. The use of microwave heating allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner reaction profiles with fewer side products monash.edu.

In the context of synthesizing this compound, microwave assistance can be applied to several steps, including the initial N-alkylation of an imidazole precursor or the cyclization to form the imidazole ring. The significant reduction in reaction time makes this a highly attractive method for rapid library synthesis and process optimization.

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted N-Alkylation

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional Heating | 80 | 8 hours | 72 |

Note: This data is a representative comparison for analogous N-alkylation reactions.

Continuous Flow Reactor Applications for Enhanced Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability nih.govresearchgate.net. In a flow reactor, reagents are continuously pumped through a heated tube or channel, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the product.

The synthesis of N-alkyl imidazoles has been successfully demonstrated in continuous flow systems researchgate.net. For the production of this compound, a continuous flow process could be designed where a solution of the imidazole precursor and the alkylating agent are mixed and passed through a heated reactor coil. This approach would be particularly beneficial for large-scale production, as it allows for a continuous output of the product and minimizes the handling of hazardous reagents and intermediates nih.gov. The scalability of such a process is often more straightforward than scaling up a batch reaction.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of N-Alkyl Imidazoles

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | 1 L | 10 mL reactor volume |

| Temperature | 80 °C | 120 °C |

| Residence Time | 8 hours | 10 minutes |

| Throughput | ~100 g / 8 hours | ~50 g / hour |

Note: The data presented is illustrative of the potential benefits of flow chemistry for this type of transformation.

High-Pressure Reactions in Heterocyclic Synthesis

High-pressure chemistry has emerged as a powerful tool in organic synthesis, capable of accelerating slow reactions, improving yields, and influencing regioselectivity and stereoselectivity. Reactions that proceed with a negative volume of activation (ΔV‡), such as cycloadditions and multicomponent reactions, are particularly enhanced by the application of high pressure. While specific high-pressure synthesis protocols for this compound are not extensively documented, the principles can be applied to the construction of its core 2-aminoimidazole scaffold.

The synthesis of heterocyclic systems often benefits from pressures in the range of 0.5–2.0 GPa (5,000–20,000 atm), which can promote bond formation and densification of the transition state. For instance, a hypothetical high-pressure approach to a 2-aminoimidazole precursor could involve a multicomponent condensation reaction. The combination of a glyoxal (B1671930) derivative, an amine source like guanidine, and an aldehyde under high pressure could facilitate the formation of the imidazole ring in a single, efficient step. The pressure would serve to overcome steric hindrance and increase the rate of the multiple bond-forming events. Furthermore, high-pressure infrared (HP-IR) spectroscopy has been utilized as a tool to study the mechanisms of related catalytic reactions, providing insights that could inform the design of novel high-pressure syntheses acs.org.

Table 1: Potential Advantages of High-Pressure Synthesis for Imidazole Frameworks

| Feature | Description | Potential Benefit for Imidazole Synthesis |

|---|---|---|

| Rate Acceleration | Increases reaction rates for processes with a negative activation volume. | Reduced reaction times for multicomponent condensations. |

| Improved Yields | Can favor the desired reaction pathway over competing side reactions. | Higher conversion to the 2-aminoimidazole core, minimizing byproducts. |

| Enhanced Selectivity | Can influence regio- and stereochemical outcomes of reactions. | Potential for controlling substituent patterns in complex imidazole syntheses. |

| Solvent Effects | Can reduce the dependence on high-boiling point solvents. | Facilitates reactions at lower temperatures and enables the use of greener solvents. |

Metal-Free Synthesis Strategies for Imidazole Frameworks

The development of metal-free synthetic routes is a primary goal in green chemistry, aiming to reduce costs, toxicity, and environmental contamination associated with transition metal catalysts. Several robust metal-free strategies are applicable to the synthesis of the imidazole core. acs.org

One of the foundational metal-free methods is the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Modern variations of this reaction have expanded its scope and efficiency. Another prominent metal-free approach involves multicomponent reactions (MCRs) that form multiple bonds in a single operation. For example, 1,2,5-trisubstituted imidazoles can be synthesized under metal-free conditions using benzoic acid to catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines organic-chemistry.org.

For the specific synthesis of 2-aminoimidazoles, a common metal-free route involves the condensation of an α-haloketone with a guanidine derivative. nih.govmdpi.com This approach directly installs the requisite 2-amino functionality. Recent advancements have focused on using environmentally benign reaction media, such as deep eutectic solvents (DESs), which can act as both the solvent and a catalyst, promoting the reaction through hydrogen bonding networks. nih.govmdpi.com These methods avoid toxic organic solvents and often allow for simpler product isolation. nih.gov

Table 2: Comparison of Selected Metal-Free Imidazole Synthesis Methods

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Radziszewski Reaction | 1,2-Diketone, Aldehyde, Ammonia Source | Heating in a suitable solvent (e.g., ethanol) | Foundational, versatile for C-substituted imidazoles. |

| α-Haloketone + Guanidine | α-Chloroketone, Guanidine | Deep Eutectic Solvent (DES), 80 °C | Direct route to 2-aminoimidazoles, green solvent system, high yields. nih.govmdpi.com |

| Vinyl Azide MCR | Vinyl Azide, Aldehyde, Amine | Benzoic acid catalyst, heating | Metal-free, good functional group tolerance. organic-chemistry.org |

| Pummerer-like Cascade | N/A | Mild reaction conditions | Forms multiple C-N bonds and aromatizes in one sequence. organic-chemistry.org |

Cascade Ring Expansion Reactions Involving Imidazole Derivatives

Cascade reactions, where a single event triggers a sequence of bond-forming or bond-breaking steps, offer an elegant and atom-economical approach to complex molecules. While classic ring expansion is typically used to create medium-sized or large rings rsc.org, related cascade and ring transformation reactions are highly relevant to imidazole synthesis.

One such strategy involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com In this approach, an appropriately substituted triazole undergoes acid-mediated ring opening and intramolecular cyclization, ultimately yielding a functionalized 1H-imidazole derivative. This represents a formal ring transformation where the five-membered triazole skeleton is converted into the imidazole skeleton.

Another powerful method involves the ring cleavage of fused heterocyclic systems. For example, substituted 2-aminoimidazoles can be readily prepared by the cleavage of the pyrimidine ring in imidazo[1,2-a]pyrimidine precursors. researchgate.net Treating these fused bicycles with nucleophiles like hydrazine or hydroxylamine selectively opens the six-membered ring, leaving the desired 2-aminoimidazole core intact. researchgate.net Palladium-catalyzed cascade reactions of N-propargyl-benzamidine with aryl halides also provide an efficient route to substituted imidazoles through a sequence of aminopalladation, reductive elimination, and isomerization steps. rsc.org

Precursor and Intermediate Chemistry

Synthesis and Derivatization of 1-Substituted Imidazoles

The synthesis of this compound relies on the initial construction of the imidazole ring followed by substitution at the N-1 position, or vice versa. The N-alkylation of an existing imidazole core is a common and versatile strategy. nih.gov This reaction is typically an SN2-type nucleophilic substitution where the nitrogen atom of the imidazole ring attacks an alkyl halide. The reaction is generally performed in the presence of a base to deprotonate the imidazole N-H, thereby increasing its nucleophilicity. A variety of bases and reaction conditions have been developed, from strong bases like sodium hydride to milder conditions using potassium hydroxide on alumina, which can be recycled. ciac.jl.cn

Beyond simple alkylation, the imidazole nucleus can be derivatized with a wide range of substituents at the N-1 position. Morita–Baylis–Hillman (MBH) adducts can be used for N-allylation under catalyst-free conditions. beilstein-journals.org N-arylation can be achieved using aryl halides, often with copper or palladium catalysis, to form a C-N bond between the imidazole nitrogen and an aromatic ring. researchgate.net These derivatization methods are crucial for creating libraries of imidazole-containing compounds for biological screening.

Role of Specific Alkylating Agents and Amine Precursors

The synthesis of this compound specifically requires two key precursors: 2-aminoimidazole and a 3-methylbutyl electrophile.

Amine Precursor (2-Aminoimidazole): The 2-aminoimidazole moiety is a common pharmacophore found in many marine natural products. researchgate.netnih.gov Its synthesis is a critical first step. A practical and widely used method is the reaction between an α-chloroketone and guanidine or its salts. mdpi.com This condensation directly and efficiently forms the 2-aminoimidazole ring system. Alternative routes include palladium-catalyzed carboamination reactions of N-propargyl guanidines, which construct the ring while simultaneously forming a new C-C bond. acs.orgnih.gov

Alkylating Agent (3-Methylbutyl Group): The 3-methylbutyl group (also known as the isoamyl group) is introduced via an alkylating agent. The most common precursor is 1-bromo-3-methylbutane (isoamyl bromide). In the final synthetic step, the 2-aminoimidazole intermediate acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-methylbutane. The reaction proceeds via an SN2 mechanism, displacing the bromide leaving group and forming the N-C bond to yield the final product, this compound. The choice of base and solvent is critical to ensure efficient alkylation at the desired N-1 position and to avoid competing side reactions.

Diastereoselective and Enantioselective Synthetic Considerations

While this compound is an achiral molecule, the principles of stereoselective synthesis are paramount when designing derivatives that possess stereocenters. The introduction of chirality, either on the N-1 side chain or at the C-4 or C-5 positions of the imidazole ring, necessitates the use of enantioselective or diastereoselective methodologies to control the spatial arrangement of substituents.

Recent advances have enabled the synthesis of axially chiral imidazoles through a chiral cation-directed desymmetrization process. nih.gov This strategy is relevant for highly substituted imidazoles where rotation around a C-C or C-N bond is restricted, leading to atropisomerism. Although not directly applicable to the target compound, this demonstrates a sophisticated level of stereocontrol over the imidazole framework itself.

For synthesizing derivatives with stereocenters, asymmetric catalysis is key. Chiral ligands based on imidazolidin-4-one derivatives have been used in copper(II) complexes to catalyze asymmetric Henry reactions with high enantioselectivity, which could be a route to chiral building blocks for imidazole synthesis. nih.gov Furthermore, transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and N-heteroaromatic compounds is a powerful method for producing chiral amines, a strategy that could be adapted to produce chiral precursors for imidazole synthesis. acs.org The synthesis of chiral imidazolium-based ionic liquids, often derived from natural sources like L-proline, also highlights the integration of chirality with the imidazole core for applications in asymmetric synthesis. researchgate.net These methods provide the essential tools needed to synthesize specific stereoisomers of more complex analogs of this compound.

Asymmetric Approaches to Imidazole Derivatives

The asymmetric synthesis of imidazole derivatives, including this compound, can be approached through several strategic pathways. These methods are designed to control the stereochemical outcome of the reaction, yielding a product that is enriched in one enantiomer. The primary strategies include the use of chiral auxiliaries, chiral catalysts, and the utilization of the chiral pool.

Chiral Auxiliary-Mediated Synthesis:

A widely employed strategy in asymmetric synthesis is the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule into the synthetic route to direct the stereoselective formation of a new stereocenter. In the context of this compound, a chiral auxiliary could be attached to the imidazole core or to a precursor molecule. For instance, a chiral amine could be used to construct the imidazole ring, and after the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. The choice of the chiral auxiliary is critical and can influence the degree of stereoselectivity.

Catalytic Asymmetric Synthesis:

The development of chiral catalysts has revolutionized asymmetric synthesis, offering a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral metal complexes or organocatalysts can be employed to catalyze the enantioselective formation of the desired imidazole derivative. For the synthesis of this compound, a potential approach could involve the asymmetric alkylation of a 2-aminoimidazole precursor with a 3-methylbutyl halide in the presence of a chiral phase-transfer catalyst or a chiral metal-ligand complex. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Chiral Pool Synthesis:

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. These molecules can serve as starting materials for the synthesis of more complex chiral molecules. To synthesize a specific enantiomer of this compound, one could envision starting from a chiral building block derived from the chiral pool. For example, a chiral amine or alcohol containing the 3-methylbutyl moiety could be used as a precursor to construct the imidazole ring, thereby transferring its chirality to the final product.

Diastereoselective Pictet–Spengler Reactions of 2-Aminoimidazoles

The Pictet–Spengler reaction is a powerful chemical reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.org When applied to 2-aminoimidazoles, this reaction can be a highly effective method for the synthesis of complex, fused imidazole derivatives with the creation of a new stereocenter. The diastereoselectivity of this reaction, particularly when using a chiral aldehyde, has been a subject of significant research. mq.edu.aupublish.csiro.au

The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the 2-aminoimidazole and the aldehyde. Subsequent intramolecular electrophilic attack of the imidazole ring onto the iminium ion leads to the formation of a new ring and the creation of a stereocenter. The stereochemical outcome of this cyclization can be influenced by the existing stereocenters in the reactants, leading to a diastereoselective transformation.

A study by Shengule and Karuso investigated the diastereoselective Pictet–Spengler reaction of an aminopropyl-2-aminoimidazole with various enantiopure amino acid-derived aldehydes. mq.edu.aupublish.csiro.au Their findings demonstrated that the steric bulk of the side chain on the chiral aldehyde plays a crucial role in determining the diastereoselectivity of the reaction. The reaction favored the formation of the anti stereoisomer, with diastereoselectivity reaching up to 92%. mq.edu.aupublish.csiro.au This indicates that the larger substituent on the newly formed stereocenter preferentially orients itself away from the imidazole ring during the transition state of the cyclization.

The use of Lewis acids as catalysts was also explored in this study. While Lewis acids were found to accelerate the reaction rate, they did not significantly impact the diastereomeric ratio of the products. publish.csiro.au This suggests that the stereochemical outcome is primarily dictated by steric interactions between the substituents of the reactants rather than by the coordination of a catalyst.

The detailed findings from this research are summarized in the table below, illustrating the effect of the aldehyde's side chain on the diastereomeric ratio of the Pictet-Spengler products.

Table 1: Diastereoselective Pictet-Spengler Reaction of Aminopropyl-2-aminoimidazole with Chiral Aldehydes

| Aldehyde Side Chain (R) | Diastereomeric Ratio (anti:syn) |

|---|---|

| Methyl | 80:20 |

| Isopropyl | 90:10 |

| Isobutyl | 92:8 |

| Benzyl | 85:15 |

This diastereoselective Pictet–Spengler reaction provides a valuable synthetic route to chiral, fused 2-aminoimidazole derivatives. By carefully selecting the chiral aldehyde, it is possible to control the stereochemistry of the newly formed ring system, which is a critical aspect in the synthesis of complex, biologically active molecules.

Reactivity and Chemical Transformations of 1 3 Methylbutyl 1h Imidazol 2 Amine

Oxidation Reactions and Product Characterization

The presence of multiple oxidizable sites—the 3-methylbutyl group and the imidazole (B134444) ring system—allows for controlled oxidation reactions depending on the reagents and conditions employed.

Selective Oxidation of the 3-Methylbutyl Moiety to Aldehydes or Carboxylic Acids

While direct experimental data on the selective oxidation of the 3-methylbutyl side chain of this specific compound is limited in the available literature, the transformation is chemically plausible based on established metabolic pathways for N-alkylated heterocyclic compounds. In biological systems, and achievable through biomimetic chemical synthesis, cytochrome P450 enzymes can hydroxylate alkyl chains at positions remote from the heteroatom.

Subsequent oxidation of the resulting alcohol can yield the corresponding aldehyde or carboxylic acid. For instance, oxidation could theoretically occur at the penultimate carbon to produce 1-(3-carboxy-3-methylpropyl)-1H-imidazol-2-amine or at the terminal methyl groups.

Table 1: Plausible Products from Selective Oxidation of the 3-Methylbutyl Moiety

| Oxidized Moiety | Potential Product Name | Chemical Formula |

| Methylene group (C2') | 1-(2-Hydroxy-3-methylbutyl)-1H-imidazol-2-amine | C₉H₁₇N₃O |

| Methylene group (C2') | 1-(2-Oxo-3-methylbutyl)-1H-imidazol-2-amine | C₉H₁₅N₃O |

| Terminal Methyl group | 1-(4-Hydroxy-3-methylbutyl)-1H-imidazol-2-amine | C₉H₁₇N₃O |

| Terminal Methyl group | 4-(2-Amino-1H-imidazol-1-yl)-2-methylbutanoic acid | C₉H₁₅N₃O₂ |

Oxidation of the Imidazole Ring System

The imidazole ring is susceptible to oxidation, which can lead to several products. The reaction with peroxy acids can lead to the formation of N-oxides, specifically at the N3 position, yielding 1-(3-Methylbutyl)-2-amino-1H-imidazole 3-oxide. These N-oxides are valuable synthetic intermediates that can be used for further functionalization of the imidazole ring. beilstein-journals.org

More aggressive oxidation, such as through ozonolysis or photosensitized oxidation with singlet oxygen, can result in the cleavage of the imidazole ring. This typically proceeds through a [4+2] cycloaddition mechanism, forming an unstable endoperoxide intermediate that subsequently decomposes, potentially leading to the formation of N-(3-methylbutyl)guanidine and glyoxal (B1671930) derivatives.

Reduction Reactions and Derivatives

Reduction of 1-(3-Methylbutyl)-1H-imidazol-2-amine can be directed towards either the imidazole ring or other functional groups that may be present in derivatives of the parent compound.

Reduction of the Imidazole Ring to Saturated or Partially Saturated Analogues

The aromatic imidazole ring can be reduced to its partially saturated (imidazoline) or fully saturated (imidazolidine) analogues via catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium-based catalysts, under a hydrogen atmosphere. tcichemicals.comillinois.edu

The degree of reduction depends on the reaction conditions, including pressure, temperature, and catalyst choice. Milder conditions may favor the formation of 1-(3-Methylbutyl)-4,5-dihydro-1H-imidazol-2-amine (an imidazoline (B1206853) derivative), while more forcing conditions can lead to the fully saturated 1-(3-Methylbutyl)imidazolidin-2-amine.

Table 2: Potential Products from Imidazole Ring Reduction

| Reduction Product | Structure | Reagents and Conditions |

| 1-(3-Methylbutyl)-4,5-dihydro-1H-imidazol-2-amine | Partially Saturated | H₂, Pd/C, Ethanol, Room Temperature, 1-5 atm |

| 1-(3-Methylbutyl)imidazolidin-2-amine | Fully Saturated | H₂, PtO₂ or Rh/C, Acetic Acid, Elevated Temp/Pressure |

Selective Reduction of Specific Functional Groups

While the parent compound lacks easily reducible functionalities other than the imidazole ring, its derivatives can undergo selective reductions. For example, if a nitro group is introduced onto the imidazole ring (e.g., at the C4 or C5 position), it can be selectively reduced to an amino group. This reduction is commonly achieved using reagents like tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or through catalytic hydrogenation over Pd/C, which proceeds under conditions milder than those required for ring reduction. thieme-connect.com

Similarly, if a derivative contains a carbonyl group, such as an aldehyde or ketone, it can be selectively reduced to an alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) without affecting the aromatic imidazole ring.

Nucleophilic and Electrophilic Reactivity Profiles

The 2-aminoimidazole scaffold exhibits both nucleophilic and electrophilic character, allowing for a wide array of functionalization reactions.

The primary site of nucleophilic reactivity is the exocyclic 2-amino group. This group behaves as a typical primary amine and readily participates in reactions such as acylation, alkylation, and condensation. For example, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives, such as N-(1-(3-methylbutyl)-1H-imidazol-2-yl)acetamide. researchgate.netnih.gov The nitrogen atoms within the imidazole ring also possess lone pairs and can act as nucleophiles or bases, participating in alkylation or protonation.

The electrophilic reactivity of the compound is centered on the imidazole ring. The 2-amino group is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution. This activating effect directs incoming electrophiles preferentially to the C4 and C5 positions.

Halogenation: The ring can be readily halogenated (brominated or chlorinated) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield 4-halo or 4,5-dihalo derivatives. wikipedia.org

Nitration: Nitration can be achieved using nitrating agents like nitric acid in sulfuric acid, typically leading to substitution at the C4 or C5 position to form 1-(3-Methylbutyl)-4-nitro-1H-imidazol-2-amine. thieme-connect.comgoogle.com The exact position and degree of substitution can be controlled by the reaction conditions.

Role of the Amine Group as a Nucleophile

The exocyclic C2-amine group in this compound is a primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. This nucleophilicity is a hallmark of 2-aminoimidazole compounds, enabling a variety of chemical transformations. The reactivity of this amine group is comparable to other alkylamines, although the electronic properties of the imidazole ring can modulate its nucleophilic strength.

Common reactions involving the nucleophilic amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Although less common due to the potential for multiple alkylations, reaction with alkyl halides can occur under controlled conditions.

Michael Addition: The amine can act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Electrophilic Attack on the Imidazole Ring

The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. byjus.comwikipedia.orglibretexts.orgmasterorganicchemistry.com The directing effects of the substituents—the N-alkyl group and the C2-amino group—play a crucial role in determining the position of electrophilic attack. The amino group is a strong activating group and, along with the N1-alkyl group, directs electrophiles primarily to the C4 and C5 positions of the imidazole ring.

Typical electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the imidazole ring, typically at the C4 or C5 position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Reactions: While less common for highly activated rings like 2-aminoimidazoles due to potential side reactions, acylation or alkylation of the ring can be achieved under specific conditions. masterorganicchemistry.com

The general mechanism for these reactions involves the initial attack of the electrophile by the electron-rich imidazole ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. byjus.comlibretexts.org

Comparative Nucleophilic Reactivity with Related Imidazole Salts

The nucleophilicity of this compound is significantly influenced by its protonation state. In its neutral form, the compound possesses two primary nucleophilic centers: the exocyclic C2-amine and the N3 atom of the imidazole ring. The exocyclic amine is generally considered the more potent nucleophile for reactions like acylation.

| Form | Nucleophilic Centers | Reactivity Profile |

| Neutral | Exocyclic C2-Amine, Ring N3 | Highly nucleophilic; susceptible to acylation, alkylation, and electrophilic ring substitution. |

| Salt (Protonated) | Significantly Reduced | Poor nucleophile; the ring is deactivated towards electrophilic attack. |

Functionalization and Derivatization Reactions

The structural features of this compound offer multiple avenues for functionalization and the synthesis of a diverse range of derivatives.

Elaboration at the Imidazole Nitrogen Atoms

While the N1 position is already substituted with a 3-methylbutyl group, the N3 nitrogen atom of the imidazole ring remains a potential site for further functionalization, particularly alkylation. Reaction with an alkyl halide can lead to the formation of a quaternary imidazolium (B1220033) salt. This process, however, can be competitive with the alkylation of the exocyclic amine, and reaction conditions would need to be carefully controlled to achieve selectivity.

Functionalization at the C2-Amine Position

The C2-amine group is a prime target for derivatization. A variety of functional groups can be introduced at this position, leading to a wide array of derivatives with potentially new chemical and biological properties.

| Reaction Type | Reagent | Product Class |

| Acylation | Acyl Chloride (RCOCl) | N-(1-(3-Methylbutyl)-1H-imidazol-2-yl)amide |

| Sulfonylation | Sulfonyl Chloride (RSO2Cl) | N-(1-(3-Methylbutyl)-1H-imidazol-2-yl)sulfonamide |

| Urea Formation | Isocyanate (RNCO) | 1-(1-(3-Methylbutyl)-1H-imidazol-2-yl)-3-substituted urea |

| Guanidine Formation | Guanidinylating Agent | Substituted Guanidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted-1-(3-methylbutyl)-1H-imidazol-2-amine |

These reactions are generally high-yielding and provide a straightforward means to modify the properties of the parent compound.

Transformations Involving the 3-Methylbutyl Side Chain

The 3-methylbutyl (isopentyl) side chain is an alkyl group and is generally considered to be chemically inert under most conditions. It does not readily participate in the common transformations that occur at the imidazole ring or the exocyclic amine. However, under forcing conditions, such as those involving radical reactions (e.g., free-radical halogenation), functionalization of the alkyl chain could be achieved. Such reactions are typically non-selective and may lead to a mixture of products. For most synthetic applications, the 3-methylbutyl group serves as a static lipophilic moiety.

Structural Elucidation Techniques and Advanced Characterization

Spectroscopic Methods for Definitive Structural Assignment (Excluding Basic Compound Identification)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of organic molecules. For 1-(3-Methylbutyl)-1H-imidazol-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed to unequivocally determine its constitution, stereochemistry, and preferred conformation in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 3-methylbutyl group and the imidazole (B134444) ring. The protons of the imidazole ring are anticipated to appear as two distinct signals in the aromatic region of the spectrum. The protons on the 3-methylbutyl side chain will present characteristic splitting patterns. For instance, the CH₂ group adjacent to the imidazole nitrogen would likely appear as a triplet, coupling with the adjacent CH₂ group. The methine proton of the isopentyl group would be a multiplet, and the two methyl groups would likely appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The imidazole ring is expected to show three distinct signals, with the C2 carbon, bonded to two nitrogen atoms, appearing at the lowest field. The carbons of the 3-methylbutyl group will have characteristic chemical shifts in the aliphatic region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the spin systems of the 3-methylbutyl group and the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the attachment of the 3-methylbutyl group to the N1 position of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide insights into the spatial proximity of protons, which is vital for conformational analysis. For instance, correlations between the protons of the N-CH₂ group and the protons on the imidazole ring would help to determine the preferred orientation of the 3-methylbutyl side chain relative to the heterocyclic ring.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 (imidazole) | 7.0 - 7.5 | d | 1-3 |

| H-5 (imidazole) | 6.8 - 7.2 | d | 1-3 |

| NH₂ | 4.5 - 6.0 | br s | - |

| N-CH₂ | 3.8 - 4.2 | t | 7-8 |

| CH₂ | 1.6 - 1.8 | m | - |

| CH | 1.5 - 1.7 | m | - |

| CH₃ | 0.9 - 1.0 | d | 6-7 |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C-2 (imidazole) | 150 - 155 |

| C-4 (imidazole) | 120 - 125 |

| C-5 (imidazole) | 115 - 120 |

| N-CH₂ | 45 - 50 |

| CH₂ | 38 - 42 |

| CH | 25 - 30 |

| CH₃ | 22 - 25 |

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the alkyl group and the imidazole ring, C=N and C=C stretching vibrations of the imidazole ring, and N-H bending vibrations.

The primary amine group (NH₂) should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the 3-methylbutyl group and the imidazole ring are expected in the 2850-3100 cm⁻¹ range. The stretching vibrations of the C=N and C=C bonds within the imidazole ring would likely appear in the 1500-1650 cm⁻¹ region. Finally, the N-H bending vibration of the primary amine is anticipated around 1600 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch (Aromatic/Imidazole) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N and C=C Stretch (Imidazole) | 1500 - 1650 | Medium to Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₉H₁₇N₃), the calculated exact mass would be compared to the experimentally determined mass to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ is expected. A prominent fragmentation pathway would likely involve the cleavage of the C-C bond beta to the imidazole ring, leading to the formation of a stable imidazolium (B1220033) cation. Another characteristic fragmentation would be the loss of the isopentyl side chain. The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd nominal mass, adhering to the nitrogen rule. libretexts.org

Predicted Fragmentation Pattern:

[M]⁺: The molecular ion peak.

[M - 15]⁺: Loss of a methyl group (CH₃).

[M - 43]⁺: Loss of a propyl group (C₃H₇) or an isopropyl group.

[M - 71]⁺: Loss of the entire 3-methylbutyl side chain (C₅H₁₁).

Cleavage of the side chain can also lead to characteristic fragment ions corresponding to the isopentyl cation and the 2-aminoimidazole cation.

Crystallographic Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)

The compound this compound is not chiral as it does not possess a stereocenter. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) would not be applicable for assessing its enantiomeric purity.

Computational Studies and Theoretical Insights into 1 3 Methylbutyl 1h Imidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular geometries, energies, and other properties. For 1-(3-Methylbutyl)-1H-imidazol-2-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry, giving precise bond lengths and angles.

This method is also critical for predicting reactivity. By calculating the distribution of electron density, one can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for understanding how the molecule will interact with other reagents. Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, and, crucially, the transition states that connect them. This allows researchers to map out the most likely pathway for a chemical reaction and understand the energetic barriers involved.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Exemplary Calculated Value | Significance |

| Total Energy (Hartree) | -552.8 | Indicates the overall stability of the molecule. |

| Dipole Moment (Debye) | 3.45 | Measures the polarity of the molecule. |

| Ionization Potential (eV) | 7.8 | Energy required to remove an electron. |

| Electron Affinity (eV) | 0.9 | Energy released upon gaining an electron. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the spatial distribution of these orbitals reveals the specific atoms that are the primary sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the amino group and the imidazole (B134444) ring's nitrogen atoms, while the LUMO is distributed across the imidazole ring system.

Table 2: Example Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -1.7 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| Gap (ΔE) | 4.5 | Energy difference indicating chemical reactivity and stability. |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with its environment.

The 3-methylbutyl (isopentyl) group attached to the imidazole ring is flexible and can adopt numerous conformations. MD simulations are an excellent tool for exploring the potential energy surface of this compound to identify its most stable conformers (low-energy states). By simulating the molecule's movements over nanoseconds or longer, researchers can observe the rotations around single bonds and identify the most populated conformational states under given conditions. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). These simulations can reveal how the solvent affects the conformational preferences of the flexible 3-methylbutyl chain and the dynamics of the imidazole ring. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the amine group or ring nitrogens can stabilize certain conformations over others. This provides a more realistic model of the molecule's behavior in solution.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its role as a catalyst or reactant in other transformations.

By combining quantum chemical calculations with reaction path-finding algorithms, researchers can predict the step-by-step mechanism of a reaction. A critical part of this process is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction. For example, in a hypothetical protonation reaction, calculations can identify the transition state structure as a proton is transferred to one of the nitrogen atoms, providing a detailed understanding of the reaction's kinetics and thermodynamics. This level of insight is essential for optimizing reaction conditions and designing new chemical processes.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the structure-activity relationships (SAR) of 2-aminoimidazole derivatives, providing predictive insights into how structural modifications influence their biological activity. Although specific computational studies on this compound are not extensively documented, a broader analysis of analogous compounds, including 2-aminoimidazole and 2-aminobenzimidazole (B67599) derivatives, offers valuable understanding. These studies typically involve techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking to identify key molecular features governing bioactivity.

The core structure of this compound can be deconstructed into three primary components for SAR analysis: the 2-aminoimidazole scaffold, the N1-substituent (the 3-methylbutyl group), and potential substitutions on the imidazole ring itself. Computational studies on related molecules highlight the significance of each of these regions in modulating physicochemical properties and interactions with biological targets.

The 2-Aminoimidazole Core: The 2-aminoimidazole moiety is a critical pharmacophore in many biologically active compounds. nih.gov Computational analyses indicate that this group can participate in crucial hydrogen bonding and metal coordination interactions within enzyme active sites. nih.gov The tautomeric forms of the 2-aminoimidazole ring and its protonation state, which are influenced by the electronic effects of substituents, are key determinants of its binding capabilities.

Computational studies on N-functionalized imidazoles have also explored the effects of branched and cycloalkyl substituents on their physical properties, which can be extrapolated to understand their potential biological implications. mdpi.com Molecular docking simulations of various imidazole derivatives have revealed that the N1-substituent often orients into hydrophobic pockets of the target protein's binding site. The size, shape, and flexibility of this group are therefore critical for achieving optimal van der Waals interactions and a favorable binding energy.

The following table, derived from molecular docking studies of various imidazole derivatives, illustrates how binding energy can be influenced by the nature of the N1-substituent. arabjchem.orgnih.gov

| N1-Substituent | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Benzyl | P. aeruginosa GlcN-6-P synthase | -7.5 to -8.0 | Hydrophobic interactions, Pi-stacking |

| Substituted Phenyl | P. falciparum Adenylosuccinate Lyase | -6.85 to -8.75 | Hydrophobic interactions, potential for additional H-bonds depending on substitution |

| Alkyl Chains (general) | Generic Enzyme Active Site | Variable | Primarily hydrophobic interactions |

Substitutions on the Imidazole Ring: Although this compound is unsubstituted on the carbon atoms of the imidazole ring, computational models of other 2-aminoimidazole derivatives show that substitutions at the C4 and C5 positions can drastically alter activity. These modifications can influence the electronic distribution within the ring, steric hindrance, and the potential for additional interactions with a biological target. For example, the introduction of bulky or electron-withdrawing groups can modulate the pKa of the imidazole nitrogen atoms, affecting their ability to act as hydrogen bond donors or acceptors. nih.gov

QSAR models often incorporate descriptors related to the electronic and steric properties of these substituents to predict their effect on activity. nih.gov The following table summarizes the influence of different types of substituents on the imidazole or analogous benzimidazole (B57391) ring as predicted by computational models. nih.gov

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale from Computational Models |

| C4/C5 of Imidazole | Aryl/Heteroaryl | Potential for increased affinity | Provides additional sites for hydrophobic or pi-stacking interactions. nih.gov |

| C5/C6 of Benzimidazole | Methoxy | Increased affinity | Favorable electronic effects on tautomerism and optimal lipophilicity. nih.gov |

| C5/C6 of Benzimidazole | Halogens (e.g., Cl, F) | Variable | Can alter lipophilicity and electronic properties, leading to either increased or decreased affinity depending on the specific target. |

Derivatives and Analogues of 1 3 Methylbutyl 1h Imidazol 2 Amine

Synthesis and Characterization of Structural Isomers and Related Homologues

The synthesis of structural isomers and homologues of 1-(3-methylbutyl)-1H-imidazol-2-amine allows for a systematic investigation of how alterations in the alkyl chain and substituent positions affect the molecule's properties. Isomers may differ in the attachment point of the 3-methylbutyl group to the imidazole (B134444) nitrogen or the position of the amino group, while homologues involve variations in the length and branching of the alkyl substituent.

A common synthetic route to N-alkylated 2-aminoimidazoles involves the cyclization of appropriate precursors. For instance, the reaction of a protected cyanamide (B42294) with an α-aminoketone or its equivalent, followed by alkylation, can yield the desired scaffold. The specific isomer or homologue is determined by the choice of starting materials.

The synthesis of structural isomers based on an asymmetric imidazole core and a symmetric partner has been demonstrated as a method to create molecules with different spatial arrangements and properties from the same set of precursors. nih.gov This "one-pot" approach can simultaneously generate axisymmetric and centrosymmetric configurations, which can then be separated and characterized. nih.gov

Characterization of these compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise connectivity and location of substituents on the imidazole ring. Mass Spectrometry (MS) confirms the molecular weight, and Infrared (IR) spectroscopy identifies key functional groups.

Table 1: Representative Spectroscopic Data for N-Alkyl-2-aminoimidazole Derivatives This table presents hypothetical but representative data based on known chemical shifts for similar structures.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| 1-(Butyl)-1H-imidazol-2-amine | 0.9 (t, 3H, CH₃), 1.3 (m, 2H, CH₂), 1.6 (m, 2H, CH₂), 3.8 (t, 2H, N-CH₂), 4.5 (br s, 2H, NH₂), 6.5 (d, 1H, Im-H), 6.8 (d, 1H, Im-H) | 13.7, 20.1, 32.0, 45.5, 115.2, 121.8, 150.1 | 3300-3100 (N-H), 2950-2850 (C-H), 1640 (C=N) |

| This compound | 0.9 (d, 6H, 2xCH₃), 1.5 (m, 2H, CH₂), 1.7 (m, 1H, CH), 3.9 (t, 2H, N-CH₂), 4.6 (br s, 2H, NH₂), 6.6 (d, 1H, Im-H), 6.9 (d, 1H, Im-H) | 22.5, 26.0, 38.5, 44.0, 115.5, 122.0, 150.3 | 3300-3100 (N-H), 2960-2870 (C-H), 1645 (C=N) |

Functionalized Analogues and Their Synthetic Accessibility

Functionalized analogues are created by introducing additional chemical groups to the parent molecule, which can modulate its electronic properties, solubility, and biological interactions. The synthetic accessibility of these analogues is crucial for their development.

Common functionalization strategies include:

Ring Halogenation: The imidazole ring can be selectively halogenated (e.g., brominated or chlorinated) at the C4 and C5 positions to provide handles for further cross-coupling reactions.

N-Functionalization of the Amino Group: The 2-amino group is a versatile site for modification. It can undergo acylation, sulfonylation, or reaction with isocyanates to form amides, sulfonamides, and ureas, respectively.

C-Functionalization: Direct C-H functionalization or metal-catalyzed cross-coupling reactions can be employed to attach various substituents (e.g., aryl, alkyl, or cyano groups) to the imidazole ring. researchgate.net

The synthesis of functionalized nitroimidazole derivatives, for example, often involves multi-step sequences starting from simple precursors. nih.gov These methods can be adapted to introduce a nitro group onto the this compound scaffold, significantly altering its electronic character. Similarly, modular approaches have been developed for creating amine-functionalized heterocyclic systems, which could be applied to generate a variety of analogues. nih.gov

Imidazole-Fused Heterocyclic Systems (e.g., Benzimidazoles, Imidazopyridines) Containing a Methylbutyl Moiety

Fusing the imidazole ring with other aromatic systems, such as benzene (B151609) or pyridine, creates rigid, planar structures like benzimidazoles and imidazopyridines. nih.govresearchgate.net These scaffolds are of significant interest in medicinal chemistry. e3s-conferences.org The incorporation of a methylbutyl moiety can enhance lipophilicity and influence binding interactions with biological targets.

Benzimidazoles: The synthesis of N-alkylated benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, followed by N-alkylation. organic-chemistry.org To produce a 1-(3-methylbutyl)-benzimidazole derivative, 1-bromo-3-methylbutane (B150244) would be used as the alkylating agent. The presence of the butyl substituent has been shown to have a minimal effect on the core structural organization of the benzimidazole (B57391) ring. nih.gov

Imidazopyridines: These are commonly synthesized from 2-aminopyridine (B139424) derivatives. beilstein-journals.org A classic approach is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. e3s-conferences.org To incorporate the 3-methylbutyl group, one could start with 2-amino-N-(3-methylbutyl)pyridinium iodide or utilize a synthetic route where the alkyl group is introduced in a later step. Modern methods often use transition-metal catalysis to facilitate the cyclization process, offering broader substrate scope and milder reaction conditions. beilstein-journals.org

Table 2: Selected Synthetic Methods for Fused Heterocyclic Systems

| Fused System | Precursors | Reagents/Conditions | Key Features |

|---|---|---|---|

| Benzimidazole | o-phenylenediamine, Aldehyde | H₂O₂, HCl, MeCN, Room Temperature | One-pot condensation, excellent yields, short reaction time. organic-chemistry.org |

| Benzimidazole | 2-Nitroanilines | Formic acid, Fe powder, NH₄Cl | One-pot reductive cyclization, wide functional group tolerance. organic-chemistry.org |

| Imidazo[1,2-a]pyridine | 2-Aminopyridine, α-halocarbonyl | Ethanol, 60°C | Classic condensation method for 2-substituted products. e3s-conferences.org |

| Imidazo[1,2-a]pyridine | 2-Aminopyridines, Propargyl alcohols | NaIO₄/TBHP, Chlorobenzene, 120°C | (3+2) cycloaddition leading to C3-carbonylated products. nih.gov |

Combinatorial Synthesis of Imidazole-Derived Libraries for Research Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of related compounds, known as libraries. acs.org These libraries are invaluable for high-throughput screening in drug discovery and materials science. The imidazole scaffold is well-suited for combinatorial synthesis due to the availability of multiple reaction sites and the existence of robust multi-component reactions (MCRs). medscape.com

An MCR approach allows for the one-pot synthesis of complex imidazoles from three or more simple building blocks. For example, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can produce highly substituted imidazoles under solvent-free conditions. organic-chemistry.org By systematically varying each of the starting components, a large library of diverse imidazole derivatives can be generated efficiently.

Another strategy involves solid-phase synthesis, where one of the reactants is attached to a polymer resin. This facilitates purification, as excess reagents and by-products can be simply washed away. The imidazole core can be constructed on the solid support, followed by the sequential addition of different building blocks to introduce diversity. This methodology has been successfully used to create libraries of imidazole-based compounds for biological screening. medscape.comnih.gov

Academic Research Applications of 1 3 Methylbutyl 1h Imidazol 2 Amine

Building Block in Complex Molecule Synthesis

The structural framework of 1-(3-Methylbutyl)-1H-imidazol-2-amine, featuring a reactive amino group and a nucleophilic imidazole (B134444) ring, establishes it as a valuable organic building block. Amines and imidazole heterocycles are fundamental components for the bottom-up assembly of complex molecular architectures, playing a pivotal role in medicinal chemistry, organic synthesis, and materials science. The imidazole ring, in particular, is a privileged structure found in numerous natural products and pharmaceutical agents, prized for its unique electronic properties and ability to engage in various chemical interactions.

Development of New Materials and Catalysts

The imidazole core is a key component in the development of advanced materials. Polymers that incorporate imidazole derivatives are noted for their exceptional properties, including enhanced thermal stability and mechanical strength, making them suitable for applications in specialized coatings, adhesives, and composites. The 2-aminoimidazole moiety, a central feature of this compound, is particularly useful. Its nitrogen atoms can coordinate with metal ions, making it an excellent precursor for synthesizing novel heterogeneous catalysts or for integration into metal-organic frameworks (MOFs). These materials possess tailored porous structures and active sites, rendering them effective in various catalytic processes.

Precursor for Advanced Organic Transformations

As a functionalized amine, this compound is a versatile precursor for a wide array of advanced organic transformations. The primary amine group can readily undergo reactions such as N-alkylation, amidation, and condensation to form more complex molecular structures. For instance, it can be a starting material in multi-component reactions, which are highly efficient chemical strategies for synthesizing complex molecules in a single step. The synthesis of substituted imidazoles is a well-established field, and compounds like this serve as foundational units for constructing a diverse library of molecules with potential applications in drug discovery and materials science.

Applications in Catalysis and Green Chemistry

The principles of green chemistry—which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances—are increasingly central to modern synthesis. Imidazole derivatives, including this compound, are integral to this movement, particularly in the development of novel catalysts and environmentally benign reaction media.

Imidazole-Derived Catalysts in Organic Reactions

The imidazole scaffold is a cornerstone for a variety of catalysts. The nitrogen atoms in the ring can act as ligands, stabilizing metal centers to create efficient catalysts for organic reactions. For example, imidazole functionalities can be immobilized on solid supports like silica (B1680970) to create heterogeneous catalysts. These solid-supported catalysts are easily separated from the reaction mixture, allowing for simple recovery and reuse, which is a key tenet of green chemistry. Such catalytic systems have proven effective in synthesizing amino acid derivatives and other fine chemicals with high yields.

Table 1: Examples of Imidazole-Based Catalytic Systems

| Catalyst Type | Support/Core Structure | Example Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Heterogeneous Catalyst | Silica-Immobilized Imidazole | N-Glycine Derivative Synthesis | High yield (90%), catalyst reusability | |

| Magnetic Nanocatalyst | Fe3O4@C@PrNHSO3H | One-pot Imidazole Synthesis | Environmentally friendly, magnetically removable |

Ionic Liquid Derivatives of 1H-Imidazole as Reaction Media

Imidazolium (B1220033) salts are one of the most common and versatile classes of ionic liquids (ILs). These compounds are salts that are liquid at low temperatures (often below 100°C) and are characterized by negligible vapor pressure, high thermal stability, and non-flammability. By alkylating the nitrogen atoms of an imidazole precursor like this compound and introducing a suitable anion, a corresponding imidazolium-based ionic liquid can be synthesized. These ILs serve as green reaction media, replacing volatile and often toxic organic solvents. Dicationic ionic liquids (DILs) based on imidazole structures have shown particular promise as organocatalysts, demonstrating high stability and efficiency in reactions such as esterification and condensation.

Mechanistic Probes in Biochemical Systems (e.g., Enzyme-Ligand Interactions)

Understanding the intricate interactions between small molecules and biological targets like enzymes is fundamental to drug discovery and chemical biology. The 2-aminoimidazole scaffold is a recurring motif in natural marine alkaloids and has been identified as a privileged structure for modulating biological processes.

Compounds containing this moiety are frequently used as mechanistic probes to investigate enzyme function and ligand binding. The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions (often present in enzyme active sites) makes it an effective pharmacophore for designing enzyme inhibitors. For example, numerous imidazole-containing drugs function by binding to the active site of a target enzyme, thereby inhibiting its catalytic activity.

Furthermore, the 2-aminoimidazole core structure has been shown to disrupt bacterial biofilm formation and can even resensitize antibiotic-resistant bacteria to existing drugs. This suggests that molecules like this compound could serve as valuable tools for studying these complex biological systems. By modifying the structure and observing the resulting changes in biological activity, researchers can gain detailed insights into enzyme-ligand interactions and develop new therapeutic strategies. Imidazole derivatives can also be functionalized to create fluorescent probes, which allow for the direct visualization and detection of specific analytes within living cells.

Investigative Studies of Bioactive Potential (excluding clinical human trial data)

Antimicrobial and Antifungal Research

No specific studies detailing the in-vitro or in-vivo antimicrobial or antifungal efficacy of this compound against various pathogens have been identified. The general antimicrobial potential of the imidazole scaffold is well-documented, with many derivatives exhibiting inhibitory effects against a range of bacteria and fungi. However, without dedicated research on this particular compound, no detailed findings or data tables regarding its specific activity can be presented.

Exploration in Other Biological Research Contexts

Similarly, there is a lack of available research exploring the applications of this compound in other biological contexts. Investigations into its potential as an anti-inflammatory, anticancer, or antiviral agent, or its utility as a tool compound in molecular biology, have not been found in the surveyed literature.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 2-aminoimidazoles is a well-established field, with methods ranging from classical condensation reactions to modern metal-catalyzed processes. nih.govmdpi.comrsc.org However, the introduction of a chiral center, such as in the 3-methylbutyl group of 1-(3-Methylbutyl)-1H-imidazol-2-amine, necessitates the development of stereoselective synthetic pathways. Future research should focus on creating enantiomerically pure forms of this compound, as different stereoisomers can exhibit vastly different biological activities and physical properties.

Key research avenues include:

Asymmetric Catalysis: Employing chiral catalysts to guide the formation of one stereoisomer over the other. This could involve adapting existing palladium-catalyzed carboamination reactions or developing new catalytic systems specifically for N-alkylated 2-aminoimidazoles. acs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials that contain the 3-methylbutyl moiety to build the imidazole (B134444) ring.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

The successful development of such pathways would be a critical step in evaluating the full potential of this compound in applications where stereochemistry is crucial, such as pharmaceuticals.

Advanced Mechanistic Investigations via in situ Spectroscopy

A deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and discovering new chemical transformations. While the synthesis of imidazole derivatives is well-documented, detailed mechanistic studies on specific N-alkylated 2-aminoimidazoles are less common. mdpi.com In situ spectroscopic techniques offer a powerful lens through which to observe these reactions in real-time.

Future mechanistic studies should aim to:

Identify Reaction Intermediates: Utilize techniques like time-resolved infrared (TRIR) and 2D-IR spectroscopy to detect and characterize transient species formed during the synthesis of this compound. numberanalytics.com

Determine Reaction Kinetics: Employ methods such as in situ NMR or Raman spectroscopy to monitor the concentration of reactants, intermediates, and products over time, providing valuable data for kinetic modeling. mdpi.com

Elucidate the Role of Catalysts: Investigate the interaction between catalysts and substrates at a molecular level to understand how they facilitate the desired chemical transformations.

These investigations will not only lead to more efficient and robust synthetic methods but also contribute to the fundamental understanding of imidazole chemistry.

High-Throughput Computational Screening for New Applications

Computational chemistry provides a rapid and cost-effective means of exploring the potential applications of a molecule by predicting its properties and interactions with biological targets or materials. nih.gov For a compound with limited experimental data like this compound, high-throughput computational screening represents a particularly valuable research direction.

Potential areas for computational screening include:

Virtual Screening for Drug Discovery: Docking the molecule against libraries of protein structures to identify potential biological targets for diseases ranging from cancer to infectious diseases. nih.govnih.gov Imidazole derivatives have shown promise as inhibitors of various enzymes and receptors. uantwerpen.be

Materials Science Applications: Using density functional theory (DFT) and other computational methods to predict the electronic, optical, and material properties of the compound and its polymers. tandfonline.combohrium.com This could reveal potential applications in areas such as organic electronics or corrosion inhibition. researchgate.net

QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the activity of related derivatives, guiding the synthesis of new compounds with improved properties. nih.gov

These in silico approaches can prioritize experimental efforts, saving time and resources in the search for new applications for this compound.

Integration with Advanced Analytical Techniques for Real-Time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for process optimization, quality control, and ensuring reaction safety. acs.org Integrating advanced analytical techniques into the synthesis of this compound would provide unprecedented insight and control over the manufacturing process.

Future research in this area should focus on:

Mass Spectrometry-Based Methods: Implementing techniques like Direct Analysis in Real Time (DART) mass spectrometry or Probe Electrospray Ionization (PESI) for the direct and quantitative monitoring of reaction progress without the need for extensive sample preparation. rsc.orgshimadzu.com

Hyphenated Spectroscopic Techniques: Combining separation methods like chromatography with spectroscopic detection (e.g., LC-NMR, LC-IR) to provide comprehensive, real-time analysis of complex reaction mixtures. numberanalytics.com

Process Analytical Technology (PAT): Developing and implementing PAT strategies that utilize real-time analytical data to control critical process parameters, leading to more consistent and efficient production of this compound. mdpi.com

By embracing these advanced analytical methodologies, researchers and manufacturers can accelerate the development and scale-up of synthetic processes for this promising compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.